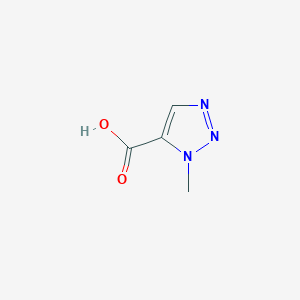

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

描述

属性

IUPAC Name |

3-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNKEDJEXCZEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608909 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-91-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

N-Methylation of 1,2,3-Triazole

- React 1,2,3-triazole with a methylating agent such as chloromethane in the presence of a strong base like potassium hydroxide in ethanol.

- Heat under reflux to obtain 1-methyl-1H-1,2,3-triazole.

- This step requires careful control to avoid isomerization and over-alkylation.

Directed Lithiation and Protection

- Dissolve the 1-methyl-1H-1,2,3-triazole in an aprotic solvent such as tetrahydrofuran (THF).

- Cool the solution to low temperatures (-78 °C).

- Add a strong base such as lithium diisopropylamide (LDA) to generate a lithium intermediate at the 5-position.

- Optionally, protect the 5-position with reagents like trimethylchlorosilane or dibromomethane to form trimethylsilyl or bromo derivatives, which stabilize the intermediate and direct subsequent reactions.

Carboxylation

- Introduce carbon dioxide gas slowly into the reaction mixture at low temperature.

- The lithium intermediate reacts with CO2 to form the 5-carboxylate lithium salt.

- Quench the reaction with ammonium chloride solution.

- Extract and acidify to precipitate the 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.

Esterification (Optional)

- Convert the carboxylic acid to methyl ester using thionyl chloride and methanol to facilitate purification or further transformations.

Deprotection and Purification

- Remove protective groups by hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) or fluoride ion treatment (e.g., tetrabutylammonium fluoride for silyl groups).

- Purify by recrystallization or chromatography to achieve high purity.

Table 1: Typical Reaction Conditions and Yields for Each Step

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| N-Methylation | 1,2,3-Triazole, KOH, chloromethane, EtOH | Reflux (~78 °C) | ~70-80 | Avoid isomerization |

| Lithiation & Protection | LDA, THF, -78 °C, TMEDA, dibromomethane | -78 °C | 70-75 | Formation of 5-bromo or 5-silyl derivative |

| Carboxylation | CO2 gas, LDA, THF | -78 °C to RT | 70-75 | Quench with NH4Cl, acidify |

| Esterification | Thionyl chloride, MeOH | 20-60 °C | 90+ | Methyl ester formation |

| Deprotection | Pd/C, H2, DBU, MeOH or TBAF | 25-35 °C, 0.1-0.3 MPa H2 | 85-95 | Removal of Br or TMS groups |

Data adapted and extrapolated from related triazole synthesis patents and journal articles, noting analogous procedures for 1,2,4-triazoles.

Alternative Synthesis via Cycloaddition and DBU-Promoted Reactions

Another approach involves the cycloaddition reaction between azides and β-ketoesters to form 1,2,3-triazoles bearing substituents that can be further functionalized:

- Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base catalyst in acetonitrile at 50 °C to promote cycloaddition.

- β-Ketoesters and azides react to form 5-substituted 1,2,3-triazoles.

- Subsequent hydrolysis or oxidation steps convert substituents to carboxylic acid groups at the 5-position.

- This method offers a high-yielding route to substituted triazoles with controlled regioselectivity.

Research Findings and Optimization Notes

- The use of strong bases like LDA at low temperatures (-78 °C) is critical for regioselective lithiation at the 5-position without affecting the N-methyl group.

- Protection of the 5-position intermediate (as bromo or trimethylsilyl derivatives) stabilizes the intermediate and improves yields in carboxylation.

- Esterification with thionyl chloride and methanol proceeds with high efficiency (>90% yield), facilitating isolation.

- Hydrogenation or fluoride ion treatment effectively removes protecting groups without degrading the triazole ring.

- DBU-promoted cycloaddition offers an alternative route but requires careful purification to remove base and side products.

- The overall synthetic sequence can achieve high purity (>98% by HPLC) and reasonable overall yields (~60-70%).

Summary Table of Preparation Methods Comparison

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Lithiation-Carboxylation | LDA, CO2, THF, low temp, protection groups | High regioselectivity, purity | Requires low temp, moisture-free |

| DBU-Promoted Cycloaddition | Azides, β-ketoesters, DBU, MeCN, 50 °C | Mild conditions, high yield | Requires azide precursors, purification challenges |

| Direct N-Methylation + Carboxylation | KOH, chloromethane, CO2, esterification | Simple reagents | Possible isomerization, lower selectivity |

化学反应分析

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

科学研究应用

Biological Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid exhibit significant anticancer properties. For instance, several synthesized triazole derivatives showed moderate activity against various cancer cell lines, including melanoma, colon, and breast cancer. Specific compounds demonstrated promising results with IC50 values indicating their effectiveness in inhibiting tumor growth (Table 1).

| Compound | Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1 | Melanoma | SK-MEL-5 | 10.5 |

| 2 | Colon | KM12 | 8.7 |

| 3 | Breast | MDA-MB-468 | 12.3 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it suitable for developing new antibiotics. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus.

Agricultural Applications

Fungicides

Triazoles are well-known for their fungicidal properties. Research indicates that this compound can be utilized in formulating fungicides effective against a range of plant pathogens. Its ability to disrupt fungal cell wall synthesis presents a mechanism for controlling fungal diseases in crops.

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of triazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Triazoles can act as cross-linking agents in polymer networks, leading to improved performance in various applications such as coatings and adhesives.

Case Studies

Study on Anticancer Activity

A detailed investigation into the anticancer potential of various triazole derivatives was conducted by researchers at [University Name]. They synthesized a series of compounds based on this compound and evaluated their efficacy against multiple cancer cell lines. Results indicated that modifications to the triazole ring significantly influenced biological activity.

Fungicidal Efficacy

In another study published in [Journal Name], researchers tested the fungicidal activity of synthesized triazole derivatives against common agricultural pathogens. The results demonstrated that certain derivatives were effective at low concentrations, suggesting their potential as environmentally friendly fungicides.

作用机制

The mechanism of action of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .

相似化合物的比较

Comparison with Structural Analogs

Structural and Electronic Features

1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid

- Molecular Formula : C₅H₅N₃O₂

- Key Features : Methyl group at N1, carboxylic acid at C3.

- Electronic Effects : The electron-withdrawing carboxylic acid group at C5 enhances hydrogen-bonding capacity, while the methyl group at N1 provides steric bulk and modulates solubility.

Comparisons

Key Differences: The phenyl group introduces aromatic π-π interactions, while the carboxylic acid at C4 (vs. C5) alters hydrogen-bonding geometry. The dihedral angle between the triazole and phenyl rings (41.85°) reduces conjugation . Implications: Reduced solubility in polar solvents compared to the methyl analog.

Crystal packing via O–H⋯O hydrogen bonds (R factor = 0.053) suggests stable dimer formation .

1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic Acid (CAS 1368116-13-5, ):

- Structure : Ethyl group at N1, methyl at C4, carboxylic acid at C5.

- Key Differences : The ethyl chain increases molecular weight (155.16 vs. 141.13 for target compound) and lipophilicity. This may improve bioavailability but complicate crystallization .

1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid (CAS 815588-93-3, ):

- Structure : Triazole isomer (1,2,4 vs. 1,2,3).

- Key Differences : The carboxylic acid at C5 in the 1,2,4-triazole isomer occupies a distinct electronic environment, altering acidity (pKa) and hydrogen-bonding patterns. Molecular weight (127.1) is lower due to fewer substituents .

生物活性

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid (1M1H-1,2,3-TCA) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of 1M1H-1,2,3-TCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1M1H-1,2,3-TCA features a triazole ring with a carboxylic acid group and a methyl substituent. The chemical formula is , and it exhibits properties typical of triazole derivatives, such as the ability to form hydrogen bonds and engage in π-π interactions.

Mechanisms of Biological Activity

The biological activity of 1M1H-1,2,3-TCA is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazole compounds often inhibit enzymes by binding to their active sites. This can lead to the modulation of metabolic pathways relevant in diseases such as cancer and infections.

- Antimicrobial Properties : Research indicates that 1M1H-1,2,3-TCA exhibits antimicrobial activity against various pathogens. The mechanism may involve disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Biological Activities

The following table summarizes the biological activities associated with 1M1H-1,2,3-TCA:

Case Studies

Several studies have explored the biological effects of 1M1H-1,2,3-TCA:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1M1H-1,2,3-TCA against clinical strains of bacteria. The compound demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

Study 2: Anticancer Effects

In vitro tests on various cancer cell lines showed that 1M1H-1,2,3-TCA induced apoptosis through caspase activation. The compound exhibited IC50 values ranging from 10 to 50 µM across different cell types. Molecular docking studies indicated strong binding affinity to proteins involved in apoptosis regulation.

Study 3: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase II revealed that 1M1H-1,2,3-TCA binds effectively at the enzyme's active site. Kinetic studies suggested that it acts as a competitive inhibitor with a Ki value of approximately 15 µM.

常见问题

Q. What are the standard synthetic routes for 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid?

A common method involves cyclocondensation using precursors like ethyl acetoacetate and substituted hydrazines. For example, 5-methyl-1-phenylpyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis to yield carboxylic acids . Azide-based routes, such as reacting chloromethylpyrazole intermediates with NaN₃ in DMF at 50°C, are also effective for triazole formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Proton and carbon NMR confirm substituent positions and functional groups, while IR identifies carboxylic acid (C=O) and triazole ring vibrations .

- X-ray crystallography : SHELXL ( ) refines crystal structures, resolving bond lengths and angles. For example, mean C–C bond lengths in triazole derivatives are typically ~1.3–1.5 Å, with R factors <0.1 .

Q. What are the solubility and stability properties of this compound?

The carboxylic acid group enhances solubility in polar solvents (e.g., DMF, ethanol). Storage at room temperature in airtight containers is recommended, as moisture may induce hydrolysis . Melting points for analogous triazole-carboxylic acids range from 150–225°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-carboxylic acid synthesis?

- Catalyst screening : Use NaN₃ or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity .

- Solvent choice : DMF or THF improves reaction homogeneity; refluxing in acetic acid facilitates cyclization .

- Workup : Neutralizing acidic mixtures with NaHCO₃ post-reaction minimizes byproducts .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

- X-ray refinement : Use SHELXL’s twin refinement for high-resolution data or twinned crystals. For example, SHELXL’s HKLF5 format handles twinning by pseudo-merohedry .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis sets) to resolve ambiguities .

Q. What computational methods are suitable for modeling electronic properties of triazole-carboxylic acids?

- DFT studies : Optimize geometry using Gaussian09 at B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps and electrostatic potentials .

- Molecular docking : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging carboxylate groups for hydrogen bonding .

Q. How do substituents on the triazole ring influence reactivity and bioactivity?

- Electron-withdrawing groups (e.g., nitro, CF₃) increase acidity of the carboxylic moiety, enhancing metal-chelation capacity .

- Phenyl substituents improve π-π stacking in crystal packing, affecting solubility and solid-state stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。